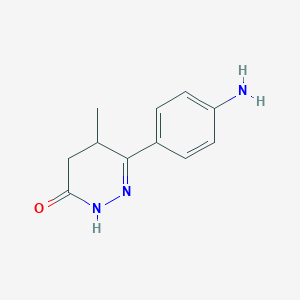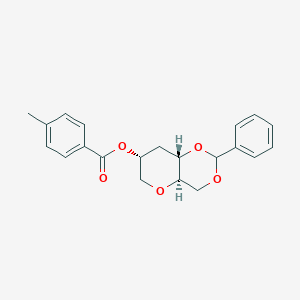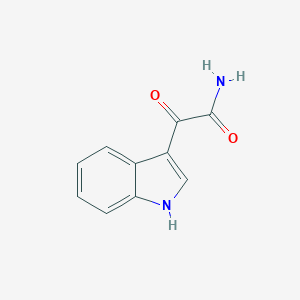
Indol-3-glyoxylamid
Übersicht
Beschreibung
Indole-3-glyoxylamide is a natural product found in Rhopaloeides odorabile with data available.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Privilegierte Gerüststruktur
Indol-3-glyoxylamid dient als privilegierte Gerüststruktur in der medizinischen Chemie. Dieser Begriff bezieht sich auf molekulare Grundgerüste, die in der Lage sind, an verschiedene Arten von biologischen Zielmolekülen zu binden. Der Indolkern, in Kombination mit der Glyoxylamidfunktion, bietet eine vielseitige Vorlage für strukturelle Modifikationen, die darauf abzielen, mit spezifischen molekularen Zielmolekülen zu interagieren, um gewünschte therapeutische Wirkungen zu erzielen .
Arzneimittelentwicklung und -forschung
Die Verbindung wurde in der Arzneimittelentwicklung und -forschung eingesetzt. Forscher haben die Indolylglyoxylamid-Einheit genutzt, um potenziell nützliche Medikamente zu entwickeln, insbesondere solche, die in vivo-Aktivität in Modellen zeigen oder in klinische Studien gelangen. Dazu gehört die rationale Entwicklung von Verbindungen, die mit bestimmten Zielmolekülen interagieren, wobei Daten aus den letzten zwei Jahrzehnten berücksichtigt werden .
Hemmung der Tubulinpolymerisation
This compound-Derivate wurden als Hemmer der Tubulinpolymerisation beschrieben. Diese Verbindungen interagieren mit Tubulin an der Colchicin-Bindungsstelle, stören das zelluläre Mikrotubuli-Netzwerk und üben zytotoxische Wirkungen auf mehrere Krebszelllinien aus. Einige Derivate haben eine signifikante Hemmung des Tumorwachstums in Maus-Xenograft-Modellen von Kopf- und Halskrebs gezeigt, was ihr Potenzial als neue Therapeutika unterstreicht .
Krebschemotherapie
Die Derivate der Verbindung wurden auf ihre Anwendung in der Krebschemotherapie untersucht. Es wurde eine Reihe von Indol-3-glyoxylamiden synthetisiert und auf ihre in-vitro-zytotoxische Aktivität gegen verschiedene Krebszelllinien, einschließlich Prostata-, Lungen- und Darmkrebs, unter Verwendung von Assays wie dem MTT-Assay evaluiert .
Pharmakologische Aktivitäten
Auf this compound basierende Verbindungen haben eine Vielzahl von pharmakologischen Aktivitäten gezeigt. Die Fähigkeit, die Glyoxylamid-Einheit zu modifizieren, hat zur Herstellung von Verbindungen mit unterschiedlichen therapeutischen Wirkungen geführt, die auf die Interaktion mit verschiedenen Proteinen, Rezeptoren und Enzymen zugeschnitten werden können .
Antitumoraktivität
Die Gerüststruktur war wichtig für die Synthese von Verbindungen mit Antitumoraktivität. Spezifische Derivate von this compound wurden synthetisiert und auf ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, getestet, was das Potenzial der Verbindung bei der Entwicklung neuer Krebsbehandlungen zeigt .
Wirkmechanismus
Target of Action
Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .
Mode of Action
Indole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by Indole-3-glyoxylamide is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .
Pharmacokinetics
It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of Indole-3-glyoxylamide’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the Indole-3-glyoxylamide series demonstrated significant tumor growth inhibition .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Indole-3-glyoxylamide plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are structural components of the cell that are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Indole-3-glyoxylamide binds to the colchicine binding site on tubulin, disrupting the polymerization of microtubules and leading to the destabilization of the cellular microtubule network . This interaction results in the inhibition of cell division and induces apoptosis in cancer cells.
Cellular Effects
Indole-3-glyoxylamide has been shown to exert significant effects on various types of cells, particularly cancer cells. By disrupting the microtubule network, indole-3-glyoxylamide interferes with cell division, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the disruption of microtubules can lead to the activation of stress response pathways and changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of indole-3-glyoxylamide involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The disruption of microtubules interferes with various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, indole-3-glyoxylamide can induce changes in gene expression by activating stress response pathways and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indole-3-glyoxylamide have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, indole-3-glyoxylamide can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to indole-3-glyoxylamide can result in sustained inhibition of cell division and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of indole-3-glyoxylamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, indole-3-glyoxylamide can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
Indole-3-glyoxylamide is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic pathways of indole-3-glyoxylamide can also affect its overall effectiveness and safety as a therapeutic agent .
Transport and Distribution
Indole-3-glyoxylamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as tumors, where it exerts its therapeutic effects. The distribution of indole-3-glyoxylamide can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of indole-3-glyoxylamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network. Post-translational modifications and targeting signals can direct indole-3-glyoxylamide to specific cellular compartments, enhancing its effectiveness in inhibiting cell division and inducing apoptosis .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLDBKLOPNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204057 | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-10-7 | |
| Record name | 3-Indoleglyoxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-glyoxylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-INDOLEGLYOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


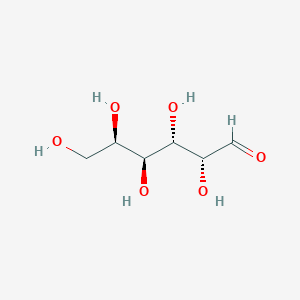
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
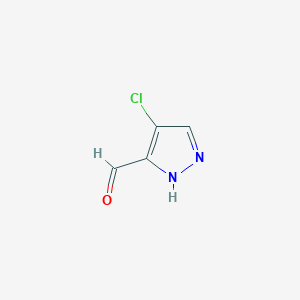
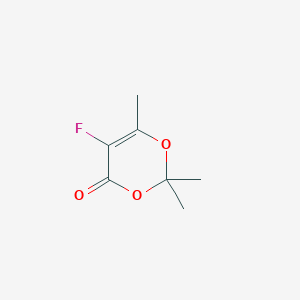

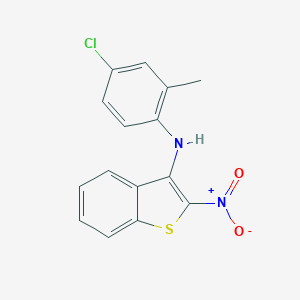
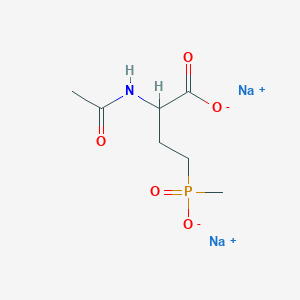
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
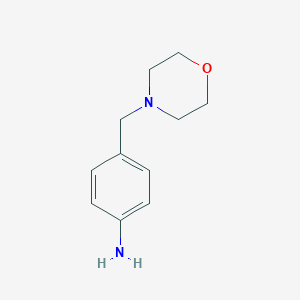

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
